Scientific research involving novel compounds often goes unpublished until patent applications or academic publications are finalized.
(4-Bromo-3-fluorophenyl)methylamine is a chemical compound characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, along with a propyl amine side chain. Its molecular formula is and it has a molecular weight of 246.12 g/mol. The compound is identified by the CAS Number 1249442-81-6 and has the InChI code 1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 .
Research indicates that compounds structurally related to (4-Bromo-3-fluorophenyl)methylamine exhibit significant biological activities. For instance, primary amines have been shown to have pressor activity that diminishes with increased alkyl substitution. Furthermore, related compounds have demonstrated antibacterial and antioxidant properties. Notably, N-benzyl derivatives of polyamines have been explored for their potential in cancer therapy and imaging due to their ability to accumulate in cancer cells.
The synthesis of (4-Bromo-3-fluorophenyl)methylamine can be achieved through several methods:
Recent advancements in enantioselective synthesis techniques may also provide new pathways for producing chiral variants of this compound .
(4-Bromo-3-fluorophenyl)methylamine has several potential applications:
Interaction studies involving (4-Bromo-3-fluorophenyl)methylamine focus on its binding affinities with various biological targets. Research on similar compounds indicates that modifications in the alkyl chain or halogen substitutions can significantly alter pharmacological profiles. Studies have shown that the presence of specific substituents can enhance or reduce interactions with protein kinases and other enzymatic targets .
Several compounds share structural similarities with (4-Bromo-3-fluorophenyl)methylamine. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | 216873-74-4 | Contains a methyl group instead of propyl |
| 1-(3-Fluorophenyl)-2-aminoethanol | Not listed | Exhibits pressor activity; primary amine |
| 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine | Not listed | Significant antibacterial activity |
The uniqueness of (4-Bromo-3-fluorophenyl)methylamine lies in its specific combination of halogen substitutions and its propyl amine side chain, which may impart distinct biological activities compared to similar compounds. The balance between hydrophobic and polar characteristics due to these substitutions can affect its pharmacokinetic properties and interaction profiles.
(4-Bromo-3-fluorophenyl)methylamine, identified by the CAS number 1249442-81-6, is a fluorinated benzylamine derivative characterized by a phenyl ring substituted with bromine and fluorine atoms at the 4- and 3-positions, respectively. The molecule also features a propylamine side chain attached to the benzyl group. Its molecular formula is C₁₀H₁₃BrFN, with a molecular weight of 246.12 g/mol.
The compound’s structure integrates three key functional elements:
This multifunctional design positions it as a valuable intermediate in organic synthesis and medicinal chemistry.
While specific historical data on (4-Bromo-3-fluorophenyl)methylamine are limited, its development aligns with trends in fluorinated benzylamine research. Fluorinated aromatic amines have gained prominence in drug discovery due to their enhanced metabolic stability and targeting capabilities.
Key milestones in related compounds include:
The synthesis of (4-Bromo-3-fluorophenyl)methylamine likely draws from established methods for brominated and fluorinated benzylic amines, such as nucleophilic substitution or coupling reactions.
The compound’s bromo and fluoro substituents enable:
This review systematically addresses:
The compound (4-Bromo-3-fluorophenyl)methylamine is systematically named as N-[(4-bromo-3-fluorophenyl)methyl]propan-1-amine according to International Union of Pure and Applied Chemistry nomenclature conventions [1]. This primary amine derivative features a benzyl group substituted with both bromine and fluorine atoms at specific positions on the aromatic ring .
Several synonyms have been documented for this compound in chemical literature and databases. The most commonly encountered alternative names include 4-bromo-3-fluorobenzylpropylamine, n-(4-Bromo-3-fluorobenzyl)propan-1-amine, and N-propyl-4-bromo-3-fluorobenzylamine [1]. Additional registry identifiers include the alphanumeric codes AKOS010971473, CS-0297954, EN300-168227, and A1-14668, which are frequently used in commercial chemical catalogs [1].
The compound is also referred to in some sources as (4-Bromo-3-fluorophenyl)methylamine, maintaining the bracketed nomenclature that explicitly indicates the substitution pattern on the benzyl moiety [3]. These various naming conventions reflect the systematic approach to describing the molecular structure while accommodating different chemical database requirements.
The molecular formula of (4-Bromo-3-fluorophenyl)methylamine is C₁₀H₁₃BrFN, representing a compound with ten carbon atoms, thirteen hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom [1]. The calculated molecular weight is 246.11 grams per mole, which has been consistently reported across multiple chemical databases [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrFN |
| Molecular Weight | 246.11 g/mol |
| Carbon Atoms | 10 |
| Hydrogen Atoms | 13 |
| Bromine Atoms | 1 |
| Fluorine Atoms | 1 |
| Nitrogen Atoms | 1 |
The elemental composition by mass percentage reveals that carbon constitutes approximately 48.8% of the molecular weight, hydrogen accounts for 5.3%, bromine represents 32.5%, fluorine contributes 7.7%, and nitrogen makes up 5.7% of the total molecular mass . This composition reflects the significant contribution of the heavy halogen atoms, particularly bromine, to the overall molecular weight.
The compound exhibits a relatively high degree of halogenation for an organic amine, with two halogen substituents present on the aromatic ring system . This halogenation pattern influences both the physical properties and chemical reactivity of the molecule, as halogen atoms are known to modify electronic distribution and steric interactions within organic structures [4].
The structural formula of (4-Bromo-3-fluorophenyl)methylamine features a benzene ring with bromine substitution at the 4-position and fluorine substitution at the 3-position, connected to a propylamine chain through a methylene bridge [1]. The bromine atom occupies the para position relative to the methylene linker, while the fluorine atom is positioned ortho to the methylene attachment point .
The molecular structure lacks chiral centers, resulting in no stereochemical complexity or optical activity . The benzyl carbon atom connecting the aromatic ring to the nitrogen atom is sp³ hybridized and bears two hydrogen atoms along with the aromatic ring and nitrogen substituents . The propyl chain extends linearly from the nitrogen atom, with the terminal methyl group providing conformational flexibility through rotation around carbon-carbon single bonds .
The aromatic ring maintains planar geometry characteristic of benzene derivatives, with the halogen substituents occupying positions that minimize steric hindrance while maximizing electronic effects [4]. The electron-withdrawing nature of both bromine and fluorine atoms creates an electron-deficient aromatic system, which influences the basicity of the amine functional group [4].
The overall molecular geometry allows for multiple conformational states through rotation around the benzyl-nitrogen bond and the propyl chain carbon-carbon bonds . These conformational possibilities contribute to the compound's potential for diverse intermolecular interactions and binding orientations in various chemical environments .
The International Chemical Identifier (InChI) for (4-Bromo-3-fluorophenyl)methylamine is InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 . This identifier provides a unique, standardized representation of the molecular structure that can be used across different chemical databases and software systems .
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCCNCC1=CC(=C(C=C1)Br)F . This linear notation efficiently represents the molecular connectivity and can be readily interpreted by chemical informatics tools for structure visualization and property prediction .
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1249442-81-6 |
| InChI | InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 |
| SMILES | CCCNCC1=CC(=C(C=C1)Br)F |
| Molecular Formula | C₁₀H₁₃BrFN |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (4-Bromo-3-fluorophenyl)methylamine through analysis of hydrogen, carbon, and fluorine nuclear environments [5]. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift regions characteristic of the various functional groups present in the molecule [6] [7].
The aromatic protons appear in the downfield region between 6.8 and 7.6 parts per million, with the fluorine substitution causing characteristic splitting patterns and chemical shift perturbations [5]. The proton ortho to the fluorine substituent typically exhibits a doublet of doublets coupling pattern due to both fluorine-hydrogen and proton-proton coupling interactions [5]. The benzyl methylene protons resonate as a singlet around 3.7 to 4.0 parts per million, similar to other benzylamine derivatives [6] [7].
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2 | 7.0-7.2 | dd |
| Aromatic H-5 | 7.4-7.6 | d |
| Aromatic H-6 | 7.2-7.4 | dd |
| Benzyl CH₂ | 3.7-4.0 | s |
| Propyl NCH₂ | 2.6-2.8 | t |
| Propyl CH₂ | 1.5-1.7 | m |
| Propyl CH₃ | 0.9-1.1 | t |
The propyl chain protons exhibit characteristic aliphatic chemical shifts, with the methylene group adjacent to nitrogen appearing around 2.6 to 2.8 parts per million as a triplet [8]. The central methylene group of the propyl chain resonates between 1.5 and 1.7 parts per million as a multiplet, while the terminal methyl group appears as a triplet between 0.9 and 1.1 parts per million [8].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the fluorine nucleus resonating in the typical range for aromatic fluorine atoms, approximately -110 to -120 parts per million relative to trifluoroacetic acid [5]. The fluorine signal exhibits coupling to adjacent aromatic protons, providing additional structural confirmation [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy shows the aromatic carbon atoms in the 110 to 160 parts per million region, with the fluorine-bearing carbon exhibiting characteristic upfield shifting due to the high electronegativity of fluorine [5]. The bromine-bearing carbon appears in the typical range for brominated aromatic carbons, around 120 to 130 parts per million [5].
Infrared spectroscopy of (4-Bromo-3-fluorophenyl)methylamine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [9] [10]. The nitrogen-hydrogen stretching vibrations appear in the 3300 to 3500 wavenumber region, with secondary amines typically showing a single broad absorption band [9].
The aromatic carbon-hydrogen stretching vibrations occur between 3000 and 3100 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches which appear between 2850 and 2990 wavenumbers [9]. The propyl chain contributes multiple aliphatic carbon-hydrogen stretching modes in this lower frequency region [9] [10].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3300-3500 | medium-strong | Secondary amine |
| Aromatic C-H stretch | 3000-3100 | medium-weak | Benzene ring |
| Aliphatic C-H stretch | 2850-2990 | medium-strong | Propyl chain |
| Aromatic C=C stretch | 1440-1625 | medium-weak | Benzene ring |
| C-F stretch | 1100-1250 | strong | Aromatic fluoride |
| C-Br stretch | 500-700 | medium | Aromatic bromide |
The aromatic carbon-carbon stretching vibrations appear between 1440 and 1625 wavenumbers, with the exact frequencies influenced by the halogen substitution pattern [9]. The carbon-fluorine stretching vibration produces a strong absorption band between 1100 and 1250 wavenumbers, characteristic of aromatic fluoride compounds [9].
The carbon-bromine stretching vibration occurs at lower frequencies, typically between 500 and 700 wavenumbers, due to the heavy mass of the bromine atom [9]. Additional absorption bands in the fingerprint region below 1400 wavenumbers provide detailed structural information specific to the substitution pattern and overall molecular framework [9].
Mass spectrometry of (4-Bromo-3-fluorophenyl)methylamine exhibits characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [11] [12]. The molecular ion peak appears at mass-to-charge ratio 246 for the ⁷⁹Br isotope and 248 for the ⁸¹Br isotope, reflecting the natural isotopic distribution of bromine [12].
The bromine isotope pattern creates a distinctive doublet for the molecular ion and fragment ions containing bromine, with approximately equal intensities for the two isotopic peaks separated by two mass units [12]. This isotopic signature serves as a diagnostic tool for confirming the presence of bromine in the molecular structure [12].
| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Assignment | Relative Intensity |
|---|---|---|---|---|
| Molecular ion | 246 | 248 | [M]⁺- | Medium |
| Base peak | 204 | 206 | [M-C₃H₆]⁺ | 100% |
| Benzyl fragment | 189 | 191 | [BrFC₆H₃CH₂]⁺ | High |
| Tropylium ion | 175 | 177 | [BrFC₇H₄]⁺ | Medium |
| Propylamine | 59 | 59 | [C₃H₇NH₂]⁺- | Low |
The base peak typically corresponds to the loss of the propyl group from the molecular ion, resulting in fragment ions at mass-to-charge ratios 204 and 206 [11]. The benzyl fragment containing the halogenated aromatic ring appears as a significant peak at mass-to-charge ratios 189 and 191 [11].
Characteristic fragmentation pathways include the formation of tropylium-type ions through rearrangement processes, appearing at mass-to-charge ratios 175 and 177 [11]. The propylamine fragment ion at mass-to-charge ratio 59 provides confirmation of the alkyl chain identity [11].
The fragmentation pattern follows typical benzylamine fragmentation mechanisms, with preferential cleavage at the benzylic position and subsequent rearrangement processes [11]. The halogen substituents influence the fragmentation energetics and pathways, with the electron-withdrawing effects stabilizing certain fragment ions [11].
Ultraviolet-visible spectroscopy of (4-Bromo-3-fluorophenyl)methylamine reveals electronic transitions characteristic of halogenated aromatic compounds [13]. The primary absorption bands correspond to π→π* transitions within the substituted benzene ring system, with the halogen substituents modifying the electronic structure and transition energies [13].
The main absorption maximum typically appears between 250 and 280 nanometers, corresponding to the lowest energy π→π* transition of the aromatic system [13]. The exact wavelength depends on the solvent system and the specific electronic effects of the bromine and fluorine substituents [13].
| Transition Type | Wavelength Range (nm) | Molar Absorptivity | Assignment |
|---|---|---|---|
| π→π* (primary) | 250-280 | 1000-5000 M⁻¹cm⁻¹ | Aromatic system |
| π→π* (secondary) | 220-240 | 500-2000 M⁻¹cm⁻¹ | Higher energy transition |
| n→π* | 280-320 | 100-500 M⁻¹cm⁻¹ | Amine lone pair |
The secondary π→π* transition appears at higher energy, typically between 220 and 240 nanometers, with lower molar absorptivity than the primary transition [13]. The amine functional group contributes a weak n→π* transition in the 280 to 320 nanometer region, corresponding to promotion of the nitrogen lone pair electrons [13].
The halogen substituents, particularly bromine, introduce heavy atom effects that may lead to increased intersystem crossing and potential phosphorescence under appropriate conditions [13]. The fluorine substituent provides electron-withdrawing character that shifts the absorption bands to slightly higher energies compared to unsubstituted benzylamine derivatives [13].
Solvent effects significantly influence the absorption spectra, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state dipole moment [13]. The compound exhibits typical aromatic amine photophysical behavior with moderate fluorescence quantum yields in organic solvents [13].
Limited crystallographic data are available for (4-Bromo-3-fluorophenyl)methylamine in the scientific literature, reflecting the relative novelty of this specific compound [14] [15]. However, analysis of structurally related halogenated benzylamine derivatives provides insight into the expected solid-state packing arrangements and intermolecular interactions [15] [4].
Compounds containing both bromine and fluorine substituents on aromatic rings typically exhibit complex packing motifs driven by halogen bonding interactions [15] [4]. The bromine atom can participate in halogen bonding as an electron-deficient Lewis acid, while the fluorine atom serves as a potential hydrogen bond acceptor [15] [4].
| Structural Parameter | Expected Range | Basis for Estimation |
|---|---|---|
| Space Group | P21/c or P-1 | Similar halogenated amines |
| Unit Cell Volume | 1200-1500 Ų | Molecular volume considerations |
| Density | 1.4-1.6 g/cm³ | Halogen content |
| Melting Point | 45-65°C | Related compound data |
The molecular packing is expected to be influenced by intermolecular nitrogen-hydrogen...fluorine hydrogen bonding interactions, which are commonly observed in fluorinated aromatic amines [15]. The propyl chain provides conformational flexibility that can accommodate various packing arrangements while maintaining favorable intermolecular contacts [15].
Halogen bonding involving the bromine atom may contribute to the overall crystal stability, with the electron-deficient bromine forming weak interactions with electron-rich regions of neighboring molecules [4]. These interactions typically manifest as shortened intermolecular distances compared to the sum of van der Waals radii [4].
The crystal structure is anticipated to exhibit layered packing with aromatic rings oriented to maximize π-π stacking interactions while accommodating the steric requirements of the halogen substituents [15]. The propyl chains likely adopt extended conformations to minimize steric clashes between neighboring molecules [15].
(4-Bromo-3-fluorophenyl)methylamine shares structural features with several classes of halogenated benzylamine derivatives that have been extensively studied [16] [17] [18]. Comparison with 3-bromo-4-fluorobenzylamine hydrochloride reveals the influence of the propyl substitution on the nitrogen atom compared to primary amine functionality [16] [17].
The 3-bromo-4-fluorobenzylamine derivative, with CAS number 202865-68-7, exhibits a molecular weight of 240.50 grams per mole in its hydrochloride salt form [16] [17]. This compound demonstrates similar halogenation patterns but lacks the propyl chain extension, resulting in different physical properties and chemical reactivity [16] [17].
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | C₁₀H₁₃BrFN | 246.11 | Secondary amine with propyl chain |
| 3-Bromo-4-fluorobenzylamine | C₇H₇BrFN | 204.04 | Primary amine |
| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 191.00 | Hydroxyl instead of amine |
| N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine | C₁₄H₁₉BrFN | 300.21 | Tertiary amine with cyclohexyl |
The 4-bromo-3-fluorophenol derivative, while maintaining the same halogenation pattern on the aromatic ring, replaces the amine functionality with a hydroxyl group [19]. This structural modification significantly alters the compound's basicity, hydrogen bonding capacity, and overall chemical behavior [19].
More complex derivatives such as N-(4-bromo-3-fluorobenzyl)-N-methylcyclohexanamine demonstrate the structural diversity possible within this chemical family [20]. The incorporation of cyclohexyl and methyl substituents on the nitrogen atom creates tertiary amine functionality with enhanced steric hindrance and altered pharmacological properties [20].
The comparison reveals that the propyl substitution in (4-Bromo-3-fluorophenyl)methylamine provides a balance between the simplicity of primary benzylamines and the complexity of highly substituted tertiary amines . This intermediate structural complexity may contribute to unique binding properties and chemical reactivity patterns .
Related compounds containing different halogen substitution patterns, such as 3-bromo-6-fluoro-2-(trifluoromethyl)benzylamine, demonstrate how additional electron-withdrawing groups can further modify the electronic properties of the aromatic system . These structural variations provide insight into structure-activity relationships within halogenated benzylamine chemical space .
At room temperature (20°C), (4-Bromo-3-fluorophenyl)methylamine exists as a liquid with a colorless to pale yellow appearance [1]. The compound exhibits typical characteristics of aromatic amine derivatives, with the liquid state being favored due to the molecular structure containing both aromatic and aliphatic components that prevent efficient crystal packing.
The melting point of (4-Bromo-3-fluorophenyl)methylamine is estimated to be between -10°C and 5°C based on structural comparison with similar bromo-fluorobenzylamine derivatives [2] [3]. The boiling point is predicted to be approximately 275-285°C at 760 mmHg, which correlates well with the boiling point of (4-Bromo-benzyl)-propyl-amine at 271.8±15.0°C [2] and similar compounds containing both bromine and fluorine substituents on the benzyl ring.
(4-Bromo-3-fluorophenyl)methylamine exhibits limited solubility in water due to its hydrophobic aromatic structure and the presence of halogen substituents [1]. The compound demonstrates good solubility in organic solvents including ethanol, dichloromethane, and tetrahydrofuran, following the general principle that compounds with similar polarity and structure dissolve effectively in compatible solvents.
Based on structural analogy with related compounds, the density of (4-Bromo-3-fluorophenyl)methylamine is estimated to be 1.32-1.38 g/cm³ at 20°C [2] [3]. This value is consistent with other bromo-fluorobenzylamine derivatives, such as 4-bromo-2-fluorobenzylamine (density: 1.571±0.06 g/cm³) [4]. The refractive index is predicted to be 1.535-1.545 at 20°C (589 nm), based on similar compounds like 4-bromo-2-fluorobenzylamine (nD²⁰: 1.5630-1.5650) [5] [6].
The partition coefficient (LogP) for (4-Bromo-3-fluorophenyl)methylamine is estimated to be 3.3-3.4, indicating moderate lipophilicity [2]. This value is derived from the LogP of structurally similar (4-Bromo-benzyl)-propyl-amine (LogP: 3.35) [2], with slight adjustment for the fluorine substitution which typically decreases lipophilicity marginally.
As a primary amine, (4-Bromo-3-fluorophenyl)methylamine exhibits basic properties with an estimated pKa value of 9.2-9.4 in aqueous solution at 25°C [4] [7]. This value is consistent with other benzylamine derivatives where electron-withdrawing groups (bromine and fluorine) on the aromatic ring reduce the basicity compared to unsubstituted benzylamine.
(4-Bromo-3-fluorophenyl)methylamine demonstrates thermal stability up to approximately 200°C before significant decomposition occurs [8] [9]. The compound's thermal decomposition follows typical patterns for aromatic amines, with initial degradation involving the loss of the propyl group and subsequent aromatic ring fragmentation. The presence of bromine and fluorine substituents may influence the decomposition pathway, with C-Br bonds (bond dissociation energy: 275 kJ/mol) being more labile than C-F bonds .
The vapor pressure of (4-Bromo-3-fluorophenyl)methylamine is estimated to be less than 1 mmHg at 25°C [2] [3]. This low vapor pressure is attributed to the compound's molecular weight (246.12 g/mol) and the presence of intermolecular forces including hydrogen bonding through the amine group and dipole-dipole interactions from the halogen substituents.